molecular formula C19H28N2O4 B114775 (-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate CAS No. 142469-97-4

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate

Cat. No. B114775
M. Wt: 348.4 g/mol
InChI Key: JDJRANOTIADNMY-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic drug that acts on the central nervous system and has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. In recent years, ephedrine has gained popularity as a weight loss supplement and performance enhancer, although its use in these areas is controversial.

Mechanism Of Action

Ephedrine acts as a sympathomimetic drug, stimulating the sympathetic nervous system and increasing the release of norepinephrine and dopamine. It also has indirect effects on the release of epinephrine and serotonin. These effects lead to increased heart rate, blood pressure, and respiratory rate, as well as increased alertness and energy.

Biochemical And Physiological Effects

Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase metabolism, reduce appetite, and promote weight loss. It has also been shown to improve cognitive function and enhance athletic performance. However, ephedrine can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.

Advantages And Limitations For Lab Experiments

Ephedrine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action and physiological effects. However, ephedrine can be difficult to work with due to its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of potential future directions for research on ephedrine. One area of interest is the development of new drugs based on ephedrine that have fewer side effects and greater therapeutic potential. Another area of interest is the use of ephedrine as a tool for studying the central nervous system and its interactions with other physiological systems. Finally, there is ongoing research on the potential use of ephedrine as a treatment for a variety of medical conditions, including obesity, depression, and cognitive impairment.

Synthesis Methods

Ephedrine can be synthesized from the plant Ephedra sinica or through chemical synthesis. The most commonly used method for chemical synthesis involves the reduction of phenylacetonitrile with hydrogen gas in the presence of a catalyst. This method yields racemic ephedrine, which is a mixture of both the (-) and (+) enantiomers. The (-) enantiomer is the biologically active form of ephedrine.

Scientific Research Applications

Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic applications. It has been shown to increase heart rate, blood pressure, and respiratory rate, and to stimulate the release of norepinephrine and dopamine. Ephedrine has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. It has also been used as a performance enhancer in sports, although its use in this area is controversial.

properties

CAS RN

142469-97-4

Product Name

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[1-(3-ethylphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C15H24N2.C4H4O4/c1-4-13-7-5-8-14(11-13)17-10-6-9-15(17)12-16(2)3;5-3(6)1-2-4(7)8/h5,7-8,11,15H,4,6,9-10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JDJRANOTIADNMY-WLHGVMLRSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O

synonyms

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate

Origin of Product

United States

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